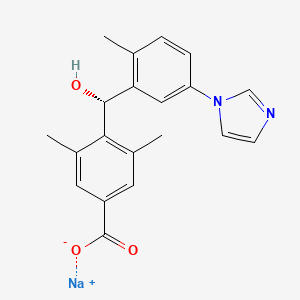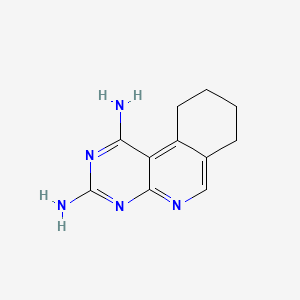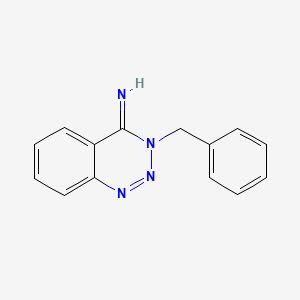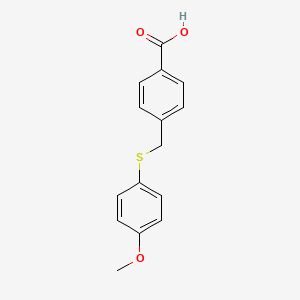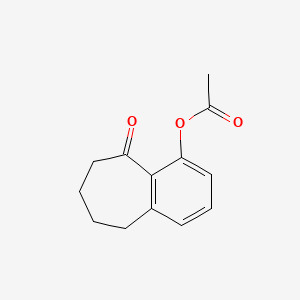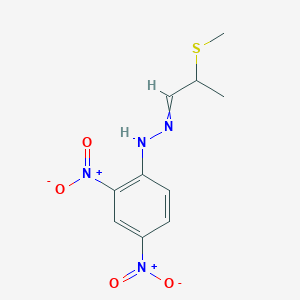
N-(2-methylsulfanylpropylideneamino)-2,4-dinitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methylsulfanylpropylideneamino)-2,4-dinitroaniline is a chemical compound with the molecular formula C10H12N4O4S and a molecular weight of 284.29 g/mol . It is known for its unique structure, which includes a dinitroaniline moiety and a methylsulfanylpropylideneamino group. This compound is used in various scientific research applications due to its distinct chemical properties.
Métodos De Preparación
The synthesis of N-(2-methylsulfanylpropylideneamino)-2,4-dinitroaniline typically involves the reaction of 2,4-dinitroaniline with 2-(methylthio)propanal. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Análisis De Reacciones Químicas
N-(2-methylsulfanylpropylideneamino)-2,4-dinitroaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of diamino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other substituents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N-(2-methylsulfanylpropylideneamino)-2,4-dinitroaniline has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mecanismo De Acción
The mechanism of action of N-(2-methylsulfanylpropylideneamino)-2,4-dinitroaniline involves its interaction with specific molecular targets. The compound’s nitro groups can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The pathways involved may include the inhibition of specific enzymes or the disruption of cellular processes .
Comparación Con Compuestos Similares
N-(2-methylsulfanylpropylideneamino)-2,4-dinitroaniline can be compared with other similar compounds, such as:
2,4-dinitroaniline: A simpler compound with similar nitro groups but lacking the methylsulfanylpropylideneamino group.
N-(2-methylsulfanylpropylideneamino)-2,4-diaminoaniline: A derivative where the nitro groups are reduced to amino groups.
2-(methylthio)propanal: A precursor used in the synthesis of the target compound.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
5440-68-6 |
|---|---|
Fórmula molecular |
C10H12N4O4S |
Peso molecular |
284.29 g/mol |
Nombre IUPAC |
N-(2-methylsulfanylpropylideneamino)-2,4-dinitroaniline |
InChI |
InChI=1S/C10H12N4O4S/c1-7(19-2)6-11-12-9-4-3-8(13(15)16)5-10(9)14(17)18/h3-7,12H,1-2H3 |
Clave InChI |
MDTLCKSUWLYASZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



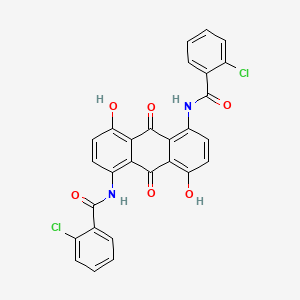
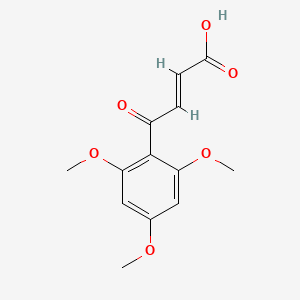
![5,10-dibenzyl-3,12-dioxa-5,10-diazatetracyclo[12.4.0.02,7.08,13]octadeca-1(18),2(7),8(13),14,16-pentaene](/img/structure/B12794648.png)
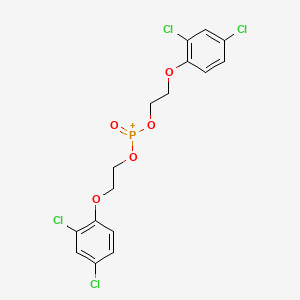
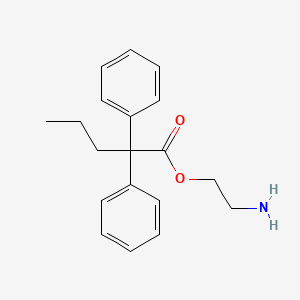
![N-[2-[bis(ethylsulfanyl)methylideneamino]-1,3-benzothiazol-6-yl]acetamide](/img/structure/B12794682.png)
